L-Propicillin; Levopropicillin L-Propicillin; Levopropicillin
Brand Name: Vulcanchem
CAS No.: 10328-25-3
VCID: VC18584039
InChI: InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)
SMILES:
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol

L-Propicillin; Levopropicillin

CAS No.: 10328-25-3

Cat. No.: VC18584039

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

L-Propicillin; Levopropicillin - 10328-25-3

Specification

CAS No. 10328-25-3
Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
IUPAC Name 3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)
Standard InChI Key HOCWPKXKMNXINF-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Levopropicillin (IUPAC name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) belongs to the penicillin class of beta-lactam antibiotics . Its molecular formula is C₁₈H₂₂N₂O₅S, with a molecular weight of 378.4 g/mol . The compound features a bicyclic beta-lactam-thiazolidine core characteristic of penicillins, augmented by a 2-phenoxybutanoyl side chain that influences its antibacterial spectrum and stability .

Key Structural Attributes:

  • Beta-lactam ring: Essential for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis.

  • Phenoxybutanoyl side chain: Enhances lipophilicity and may contribute to Gram-positive targeting .

  • Chiral centers: The (2S,5R,6R) configuration ensures stereospecific activity .

Spectroscopic and Physicochemical Data

  • SMILES Notation: CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 .

  • InChIKey: HOCWPKXKMNXINF-RSUWNVLCSA-N .

  • XLogP3: 2.7 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 2/6, influencing solubility and membrane permeability .

Pharmacological Profile

Antimicrobial Spectrum

Levopropicillin demonstrates narrow-spectrum activity, primarily targeting:

  • Gram-positive bacteria: Streptococcus pneumoniae, penicillin-susceptible Staphylococcus aureus (MSSA) .

  • Limited Gram-negative activity: Lacks efficacy against Pseudomonas aeruginosa or Enterobacteriaceae due to poor penetration and beta-lactamase vulnerability .

Comparative Susceptibility Data:

OrganismMIC₉₀ (μg/mL)Notes
S. pneumoniae0.5–1Penicillin-susceptible strains
MSSA2–4Beta-lactamase-negative isolates
Escherichia coli>64Resistance due to beta-lactamase

Clinical Applications and Historical Use

Therapeutic Indications

Levopropicillin was historically employed for:

  • Skin/soft tissue infections: Cellulitis, impetigo caused by MSSA .

  • Respiratory tract infections: Community-acquired pneumonia (CAP) in penicillin-susceptible settings .

Pharmacokinetics (Limited Data)

  • Route of administration: Parenteral (IV/IM) .

  • Protein binding: ~30% (estimated from structural analogs) .

  • Elimination: Primarily renal, with minimal hepatic metabolism .

Resistance and Limitations

Beta-Lactamase Susceptibility

Levopropicillin is hydrolyzed by both plasmid-mediated (TEM-1) and chromosomal beta-lactamases, rendering it ineffective against:

  • Methicillin-resistant S. aureus (MRSA).

  • Extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae .

Modern Therapeutic Challenges

The rise of beta-lactamase-producing pathogens and the development of penicillinase-stable agents (e.g., oxacillin, piperacillin-tazobactam) have relegated Levopropicillin to a historical niche .

Comparative Analysis with Contemporary Beta-Lactams

ParameterLevopropicillinPiperacillin-TazobactamLevofloxacin
SpectrumNarrow (Gram+)Broad (Gram-, Pseudomonas)Broad (Gram±, atypical)
Beta-Lactamase StabilityNoYes (with tazobactam)N/A (fluoroquinolone)
Clinical UseHistoricalHospital-acquired infectionsCAP, UTIs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator